molecular formula C21H21N5O2 B2749443 2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one CAS No. 2380086-53-1

2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one

Cat. No. B2749443
CAS RN: 2380086-53-1
M. Wt: 375.432
InChI Key: ZVEUTOXBZCWXNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and would require careful planning to ensure the correct formation of all rings and functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures and functional groups. The presence of nitrogen in the azetidine and pyridazine rings, as well as in the pyrimidine ring, suggests potential sites for hydrogen bonding and could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The nitrogen atoms in the heterocyclic rings could act as nucleophiles in reactions. The compound could also undergo reactions at the methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the structure could result in the compound having a certain degree of polarity. The exact properties would need to be determined experimentally .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The compound could potentially interact with biological targets via the nitrogen atoms in its structure, but this would depend on the specific context .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which, as mentioned above, would need to be determined experimentally. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its interactions with biological targets, or investigating its potential applications in fields like medicinal chemistry .

properties

IUPAC Name

2-[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-28-19-8-3-2-5-15(19)18-9-10-20(27)26(24-18)14-11-25(12-14)21-16-6-4-7-17(16)22-13-23-21/h2-3,5,8-10,13-14H,4,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEUTOXBZCWXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C4=NC=NC5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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